molecular formula C14H19NO2 B078890 Methyl 1-benzylpiperidine-4-carboxylate CAS No. 10315-06-7

Methyl 1-benzylpiperidine-4-carboxylate

Cat. No.: B078890
CAS No.: 10315-06-7
M. Wt: 233.31 g/mol
InChI Key: MXOZSPRDEKPWCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-benzylpiperidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-piperidone with benzyl chloride in the presence of a base such as sodium hydroxide . The resulting product is then esterified with methanol to form the final compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-benzylpiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-benzylpiperidine-4-carboxylate involves its interaction with molecular targets in biological systems. It is known to act as a monoamine releasing agent , selectively releasing dopamine and norepinephrine over serotonin . This selectivity makes it a valuable compound for studying neurotransmitter systems and developing potential treatments for neurological disorders.

Comparison with Similar Compounds

Uniqueness: Methyl 1-benzylpiperidine-4-carboxylate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its ability to selectively release dopamine and norepinephrine makes it particularly valuable for research in neurochemistry and pharmacology .

Properties

IUPAC Name

methyl 1-benzylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOZSPRDEKPWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465832
Record name Methyl 1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10315-06-7
Record name Methyl 1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl piperidine-4-carboxylate (10.00 g, 6.4 mmol) and triethylamine (10.32 g, 10.2 mmol) in CHCl3 (100 mL), benzyl bromide (14.69 g, 8.6 mmol) was added under argon atmosphere while cooling with a water and ice bath. The mixture was stirred at room temperature overnight. CHCl3 and water were added and the two phases were separated. The aqueous phase was extracted with CHCl3. The organic phase was dried over Na2SO4 and concentrated to dryness, to afford 13.80 g of the desired compound as an orange solid (yield: 88%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.32 g
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reactant
Reaction Step One
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14.69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any limitations to the use of Methyl 1-benzylpiperidine-4-carboxylate in this specific chemical transformation?

A: Yes, the research highlights a significant limitation. While the reaction with primary Grignard reagents is successful, using secondary Grignard reagents with this compound does not yield the desired ketone products. [] This suggests a structural influence on the reaction mechanism, which requires further investigation.

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